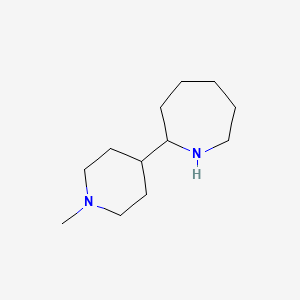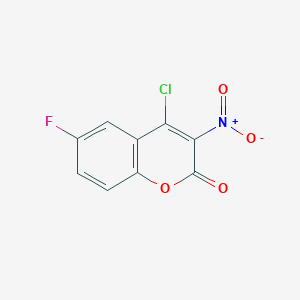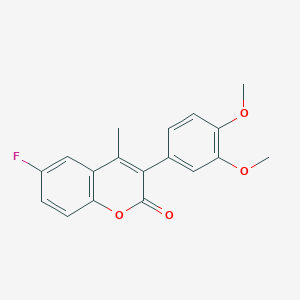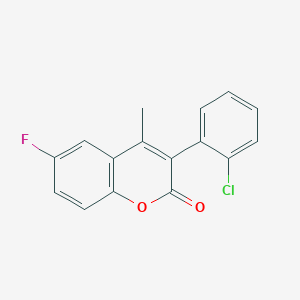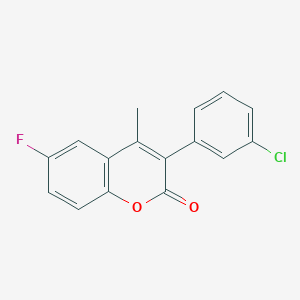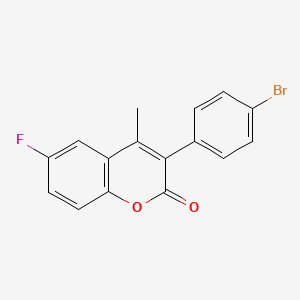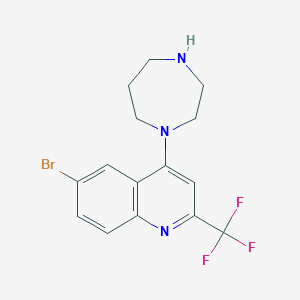
6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline
説明
6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key regulator of cell growth, survival, and metabolism, and is often dysregulated in cancer cells. GSK690693 has shown promising results in preclinical studies as a potential cancer therapy.
科学的研究の応用
Synthesis and Photophysics
A study by Bonacorso et al. (2018) reported the successful synthesis of quinolines, including variants similar to 6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline. The process involved Buchwald–Hartwig amination, yielding a range of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. This method emphasized photophysical properties like intraligand and charge-transfer type transitions, suitable for studying aromatic heterocycle structures.
Antimicrobial and Antimalarial Applications
In the realm of antimicrobial and antimalarial research, Parthasaradhi et al. (2015) developed a series of novel quinoline-based 1,2,3-triazoles, including derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline (Parthasaradhi et al., 2015). These compounds exhibited significant antimicrobial and antimalarial activities, demonstrating the potential of such derivatives in medical research.
Synthesis and Application in Biochemical Studies
Research by Kumar et al. (2003) highlights the synthesis and application of diazepino quinoline derivatives, including compounds related to 6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline (Kumar et al., 2003). These compounds were used in antibacterial, antifungal, and cytogenetic studies, showcasing their relevance in diverse scientific research areas.
Enantioselective Synthesis
Schrader et al. (2016) described enantioselective approaches to synthesize tricyclic structures, including those resembling 6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline (Schrader et al., 2016). This research is crucial in developing compounds for targeting G-protein-coupled receptors (GPCRs) in the central nervous system, highlighting the compound's potential in neurological studies.
特性
IUPAC Name |
6-bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMSMOVYSJPGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152652 | |
| Record name | 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
CAS RN |
541539-69-9 | |
| Record name | 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)

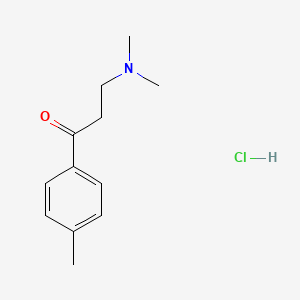


![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)
